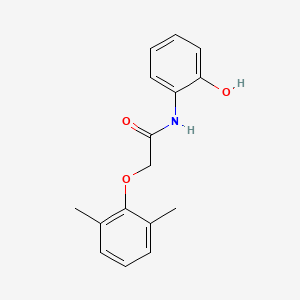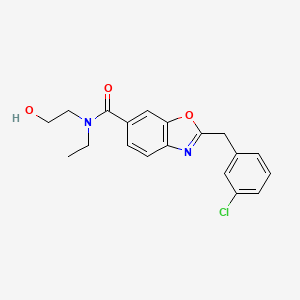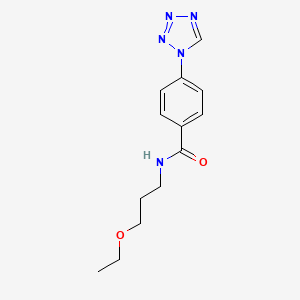
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPA is a member of the acetamide family and is synthesized through a specific chemical process.
作用機序
The mechanism of action of DMPA is not fully understood. However, it is believed that DMPA exerts its anti-inflammatory effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMPA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DMPA can reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of oxidative stress and inflammation. Additionally, DMPA has been shown to have antioxidant properties, which can help to protect against oxidative damage.
実験室実験の利点と制限
One of the main advantages of using DMPA in lab experiments is its specificity for the NF-κB pathway. This specificity allows researchers to study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using DMPA is its potential toxicity. Studies have shown that high doses of DMPA can lead to liver toxicity, which can limit its use in certain experimental settings.
将来の方向性
For the study of DMPA include the development of analogs with improved specificity and reduced toxicity, further elucidation of its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
合成法
DMPA is synthesized through the reaction of 2,6-dimethylphenol with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base catalyst. The reaction proceeds through the substitution of the chlorine atom with the phenolic hydroxyl group, resulting in the formation of DMPA.
科学的研究の応用
DMPA has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of DMPA is its use as an anti-inflammatory agent. Studies have shown that DMPA can inhibit the production of inflammatory cytokines, which are responsible for the initiation and progression of inflammatory diseases.
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-6-5-7-12(2)16(11)20-10-15(19)17-13-8-3-4-9-14(13)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDECIGISGXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)

![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)
